3-Chloro-5-fluoro-2-methylpyridine

Catalog No.
S13538581
CAS No.
1256823-78-5
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-fluoro-2-methylpyridine

CAS Number

1256823-78-5

Product Name

3-Chloro-5-fluoro-2-methylpyridine

IUPAC Name

3-chloro-5-fluoro-2-methylpyridine

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3

InChI Key

GCXMCVCFQYPIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)Cl

3-Chloro-5-fluoro-2-methylpyridine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of chlorine and fluorine substituents on the aromatic ring. This compound features a methyl group at the 2-position, a chlorine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. The molecular formula for 3-chloro-5-fluoro-2-methylpyridine is C₆H₄ClF₃N, indicating its composition of carbon, hydrogen, chlorine, fluorine, and nitrogen atoms. The unique arrangement of these substituents imparts distinct electronic properties to the compound, influencing its reactivity and biological activity.

Typical of halogenated pyridines. Key types of reactions include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Substitution Reactions: The electron-withdrawing nature of the chlorine and fluorine atoms can direct electrophilic substitutions at specific positions on the ring.
  • Reduction and Oxidation: The compound can undergo reduction to yield derivatives with reduced halogenation or oxidation to form N-oxides or other functional groups.

These reactions are significant for synthesizing various derivatives that may have enhanced biological activity or different physical properties.

The biological activity of 3-chloro-5-fluoro-2-methylpyridine is largely attributed to its ability to interact with biological targets. Compounds in this class have been studied for their potential as:

  • Antiinflammatory Agents: Research indicates that fluoropyridines can inhibit specific kinases involved in inflammatory pathways, such as p38α mitogen-activated protein kinase, which regulates pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β.
  • Antimicrobial Agents: Some derivatives exhibit antimicrobial properties, making them candidates for further development in treating infections.

The unique electronic properties imparted by the halogen substituents enhance their interaction with biomolecules, making them valuable in medicinal chemistry.

The synthesis of 3-chloro-5-fluoro-2-methylpyridine can be achieved through several methods:

  • Halogenation: This involves introducing chlorine and fluorine into the pyridine ring through electrophilic aromatic substitution or halogen exchange reactions.
  • Fluorination Techniques: Advanced methods such as using anhydrous hydrogen fluoride or other fluorinating agents under controlled conditions can yield high-purity products.
  • Multi-step Synthesis: Starting from simpler pyridine derivatives, sequential reactions including alkylation and halogenation can lead to the desired compound.

These methods are optimized for yield and purity, often employing modern techniques such as microwave-assisted synthesis or continuous flow reactors for efficiency .

3-Chloro-5-fluoro-2-methylpyridine has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting inflammatory diseases or infections.
  • Agricultural Chemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity against specific plant pathogens.
  • Functional Materials: Its unique properties may also find applications in materials science, particularly in creating polymers or coatings with specific functionalities.

Studies on 3-chloro-5-fluoro-2-methylpyridine's interactions with biological systems have revealed several key insights:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses.
  • Cell Signaling Modulation: It affects cellular processes by modulating signaling pathways associated with inflammation and immune responses.

Research continues to explore its interactions at the molecular level, aiming to elucidate mechanisms of action that could lead to new therapeutic applications.

Several compounds share structural similarities with 3-chloro-5-fluoro-2-methylpyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
2-Chloro-5-fluoro-3-methylpyridineChlorine at position 2; Fluorine at position 5Different reactivity due to substitution pattern
3-Chloro-2-fluoro-5-methylpyridineChlorine at position 3; Fluorine at position 2Variations in electronic properties affecting biological activity
5-Chloro-2,3-difluoropyridineTwo fluorines at positions 2 and 3; Chlorine at 5Increased electron-withdrawing effects leading to altered reactivity

These compounds exhibit distinct reactivity patterns and biological activities due to their unique substitution patterns. The presence of multiple halogens often enhances their potential as pharmaceutical agents compared to non-halogenated analogs.

IUPAC Nomenclature and Systematic Classification

The systematic name 3-chloro-5-fluoro-2-methylpyridine follows IUPAC rules for numbering substituted pyridines. The parent pyridine ring receives priority, with substituents assigned positions based on the lowest locant set. Chlorine (position 3), fluorine (position 5), and the methyl group (position 2) create a trisubstituted system classified under the broader category of haloalkylpyridines.

Molecular Formula and Structural Isomerism

The molecular formula C₆H₅ClFN arises from the pyridine backbone (C₅H₅N) modified with substituents:

  • Methyl (-CH₃) at C2 adds one carbon
  • Chlorine (-Cl) and fluorine (-F) replace two hydrogens

Structural isomerism occurs through alternative substitution patterns. Key isomers include:

Isomer NameSubstituent PositionsMolecular Formula
2-Chloro-5-fluoro-3-methylpyridineCl (C2), F (C5), CH₃ (C3)C₆H₅ClFN
3-Chloro-2-fluoro-5-methylpyridineCl (C3), F (C2), CH₃ (C5)C₆H₅ClFN
5-Chloro-3-fluoro-2-methylpyridineCl (C5), F (C3), CH₃ (C2)C₆H₅ClFN

These isomers demonstrate how positional changes alter electronic distributions while maintaining stoichiometric equivalence.

Electronic Configuration and Aromaticity Considerations

The pyridine core maintains aromaticity through a conjugated π-system of six electrons (one from each carbon and nitrogen). The nitrogen’s lone pair resides in an sp² hybrid orbital perpendicular to the ring plane, unavailable for conjugation but contributing to basicity. Substituent effects modulate electron density:

  • Chlorine (C3): Electron-withdrawing inductive effect (-I) dominates over weak mesomeric donation (+M), creating a localized electron deficiency
  • Fluorine (C5): Strong -I effect with minor +M resonance, further depleting electron density at ortho/para positions
  • Methyl (C2): Electron-donating hyperconjugation (+I) partially offsets halogen withdrawal

Hammett substituent constants (σ) quantify these effects:

  • σₘ (meta-Cl) ≈ 0.71
  • σₘ (meta-F) ≈ 0.55
  • σₚ (para-CH₃) ≈ -0.17

This combination creates a polarized aromatic system with distinct sites for electrophilic and nucleophilic attack.

Structural Features and Reactivity

The compound’s reactivity stems from three primary factors:

  • Ring Strain Modulation: Methyl substitution at C2 introduces steric hindrance, directing reactions to less hindered positions
  • Electronic Asymmetry: Differential electron density between halogenated (C3, C5) and alkylated (C2) regions enables regioselective transformations
  • Halogen Mobility: Chlorine’s lower bond dissociation energy (vs. C-F) facilitates nucleophilic displacement at C3

Quantum mechanical studies reveal resonance stabilization energies of ~117 kJ/mol, slightly reduced compared to pristine pyridine due to electron-withdrawing substituents. Frontier molecular orbital analysis shows the lowest unoccupied molecular orbital (LUMO) localized near chlorine, suggesting preferential reactivity at this site.

Initial Synthesis Reports

The initial synthesis of 3-chloro-5-fluoro-2-methylpyridine emerged from the broader development of pyridine halogenation techniques established in the mid-20th century. Early approaches to synthesizing such compounds relied heavily on sequential halogenation strategies, building upon the foundational work in pyridine chemistry that had been developing since the 1960s [5] [6].

The first documented approaches to synthesizing compounds with similar substitution patterns can be traced to the development of liquid-phase halogenation methods for methylpyridines. These early techniques utilized hydrogen fluoride and chlorine in liquid-phase reactions, as described in patent literature from the 1970s and 1980s [6] [7]. The methodology involved treating 3-methylpyridine derivatives with hydrogen fluoride and chlorine under controlled conditions to achieve side-chain and ring halogenation [6].

Initial synthesis attempts faced significant challenges due to the complex regioselectivity requirements for achieving the specific 3-chloro-5-fluoro-2-methyl substitution pattern. Early researchers encountered difficulties in controlling the selective introduction of different halogen atoms at specific positions on the pyridine ring while maintaining the methyl substituent at the 2-position [1] [2].

The development of more sophisticated halogenation techniques in the 1980s and 1990s provided the foundation for achieving the precise substitution pattern found in 3-chloro-5-fluoro-2-methylpyridine. These advances included the use of improved fluorinating agents and more selective chlorination conditions that could differentiate between various positions on the pyridine ring [9].

Evolution of Synthetic Methodologies

The synthetic methodologies for preparing 3-chloro-5-fluoro-2-methylpyridine have undergone substantial evolution, reflecting broader advances in halogenation chemistry and pyridine functionalization. The progression from early, harsh reaction conditions to more refined, selective approaches represents a significant advancement in synthetic organic chemistry [10] [1].

Early methodologies relied on vapor-phase chlorination techniques, which often resulted in multiple products and required harsh conditions. The vapor-phase approach, while effective for some halogenated pyridines, presented challenges in achieving the specific substitution pattern required for 3-chloro-5-fluoro-2-methylpyridine [11]. These methods typically involved temperatures exceeding 300°C and often produced mixtures of products that required extensive purification [12].

The development of more selective halogenation approaches marked a significant advancement in the field. Researchers began exploring electrophilic aromatic substitution reactions under milder conditions, utilizing Lewis acid catalysts and specialized halogenating agents to achieve better regioselectivity [10] [13]. These methodologies allowed for more precise control over the introduction of chlorine and fluorine atoms at specific positions on the pyridine ring [1].

Modern synthetic approaches have incorporated advanced techniques such as the Zincke imine methodology, which provides excellent regioselectivity for 3-position halogenation of pyridines [1] [2]. This method involves a ring-opening, halogenation, and ring-closing strategy that temporarily converts pyridines into azatriene intermediates, allowing for selective halogenation under mild conditions [1].

The evolution of fluorination techniques has been particularly significant in the development of efficient syntheses of 3-chloro-5-fluoro-2-methylpyridine. Early fluorination methods relied on hydrogen fluoride or metal fluorides under harsh conditions [14] [15]. More recent approaches have utilized milder fluorinating agents and developed better understanding of electronic effects that govern regioselectivity in fluorinated pyridine synthesis [10] [5].

Synthetic ApproachKey FeaturesAdvantagesLimitations
Vapor-phase halogenationHigh temperature (>300°C), mixed productsScalable for industrial usePoor selectivity, harsh conditions
Liquid-phase fluorinationHydrogen fluoride/chlorine systemsBetter control than vapor phaseRequires specialized equipment
Electrophilic substitutionLewis acid catalysis, moderate conditionsImproved regioselectivityLimited functional group tolerance
Zincke imine methodologyRing-opening/closing sequenceExcellent 3-position selectivityMulti-step process

The development of halogen exchange reactions has provided another important pathway for synthesizing 3-chloro-5-fluoro-2-methylpyridine. These methods involve the selective replacement of one halogen with another, allowing for the fine-tuning of substitution patterns [12] . Halogen exchange techniques have proven particularly valuable for introducing fluorine atoms at specific positions while maintaining other substituents [14] [15].

Contemporary synthetic methodologies have also benefited from advances in computational chemistry, which have provided better understanding of the electronic factors governing regioselectivity in pyridine halogenation [1] [2]. These insights have led to the development of more rational approaches to synthesizing complex halogenated pyridines like 3-chloro-5-fluoro-2-methylpyridine [10] [13].

3-Chloro-5-fluoro-2-methylpyridine functions as an exceptionally versatile building block in heterocyclic chemistry through its unique electronic properties and multiple reactive sites [7] [8]. The compound provides several distinct advantages that position it as a preferred intermediate in complex synthetic sequences targeting biologically active molecules [9] [6].

Chemical TransformationReactive SiteProducts FormedSynthetic Advantage
Nucleophilic SubstitutionC-Cl bond at position 3Amine-substituted pyridines, alkoxy derivatives [10]High regioselectivity due to electronic activation
Cross-Coupling ReactionsC-Cl and C-F positionsBiaryl compounds, carbon-carbon coupled products [10]Compatibility with various coupling partners
Metal-Catalyzed ReactionsPyridine nitrogen coordinationOrganometallic complexes, catalytic intermediates [11]Enhanced reactivity through halogen substitution
Halogen ExchangeC-F bond exchange with other nucleophiles Position-selective fluorinated or chlorinated analogsPrecise control of molecular architecture
Ring FunctionalizationMultiple positions available for substitution [7]Multi-substituted pyridine derivativesAccess to diverse chemical space
Late-Stage ModificationSelective modification without structural rebuild [7]Complex pharmaceutical and agrochemical targetsReduced synthetic steps in complex molecule preparation

The electronic properties imparted by the halogen substituents significantly enhance the compound's reactivity profile [13]. Research indicates that halopyridines serve as key building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes [7]. The presence of both electron-withdrawing chlorine and fluorine atoms activates the pyridine ring toward nucleophilic attack, enabling selective functionalization reactions that would be challenging with unsubstituted pyridine precursors [5] [14].

Advanced synthetic methodologies have been developed specifically to exploit the unique reactivity patterns of compounds like 3-chloro-5-fluoro-2-methylpyridine [5] [15]. The development of three-selective halogenation processes via Zincke imine intermediates demonstrates the sophisticated approaches required to access complex halogenated pyridines [5] [14]. These methodologies enable the formation of diverse halopyridine libraries essential for drug and agrochemical development [5].

The compound's utility extends beyond simple substitution reactions to encompass modern synthetic techniques including microwave-assisted synthesis and continuous flow chemistry [16]. Research has shown that pyridine synthesis methodologies achieving yields exceeding eighty percent are promising for commercial application [16]. These advances in synthetic efficiency directly impact the cost-effectiveness and scalability of producing 3-chloro-5-fluoro-2-methylpyridine derivatives for industrial applications [17] [16].

Contemporary medicinal chemistry increasingly relies on functionalized pyridines as valuable building blocks for organic synthesis [8]. The structural unit of substituted pyridines appears in numerous widely occurring compounds, including natural products such as vitamins, coenzymes, and alkaloids, as well as synthetic pharmaceuticals and agrochemicals [8]. After piperidine, pyridine represents the second most common nitrogen heterocycle, appearing in sixty-two FDA-approved drugs [8].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

145.0094550 g/mol

Monoisotopic Mass

145.0094550 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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